![molecular formula C17H11NOS B14426307 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile CAS No. 79530-08-8](/img/structure/B14426307.png)
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H11NOS It is known for its unique structure, which includes a thiochromen ring fused with a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile typically involves the reaction of 4-oxothiochromen-3-ylmethyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s thiochromen ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the thiochromen ring.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Contains a pyrazole ring instead of a thiochromen ring.
Uniqueness
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is unique due to its thiochromen ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79530-08-8 |
|---|---|
Formule moléculaire |
C17H11NOS |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-[(4-oxothiochromen-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-8,11H,9H2 |
Clé InChI |
SVIQXWSMQSDYQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
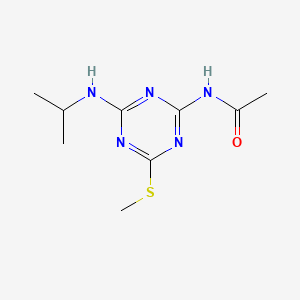
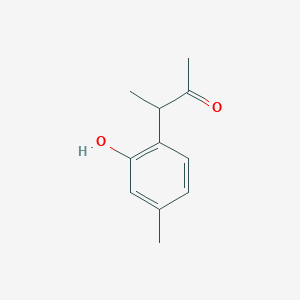
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)

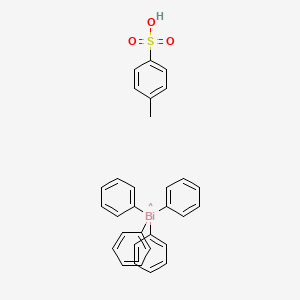

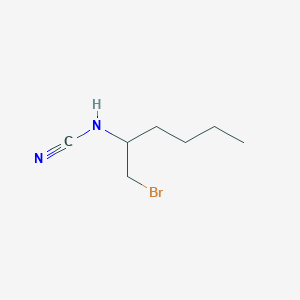

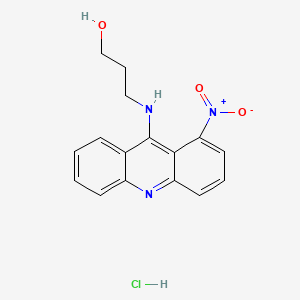
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
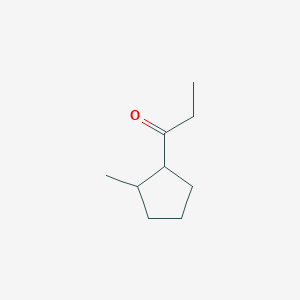
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
